2-(4,5-Dihydrooxazol-2-yl)phenol
Overview
Description
2-(4,5-Dihydrooxazol-2-yl)phenol is a chemical compound characterized by the presence of an oxazoline ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydrooxazol-2-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline ring.
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow synthesis techniques. This approach enhances the safety profile of the reaction and allows for the production of pure products without the need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-(4,5-Dihydrooxazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various electrophiles can be used to substitute the hydroxyl group under acidic or basic conditions.
Major Products:
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the electrophile used, various substituted phenols can be obtained.
Scientific Research Applications
2-(4,5-Dihydrooxazol-2-yl)phenol has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydrooxazol-2-yl)phenol involves its interaction with various molecular targets. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and other proteins. The phenolic hydroxyl group can undergo deprotonation, allowing the compound to act as a nucleophile in various reactions .
Comparison with Similar Compounds
- 2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 4-(4,5-Dihydrooxazol-2-yl)phenol
Uniqueness: 2-(4,5-Dihydrooxazol-2-yl)phenol is unique due to its specific combination of an oxazoline ring and a phenol group. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETLPNKZRXDWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942352 | |
Record name | 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20237-92-7 | |
Record name | NSC405255 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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